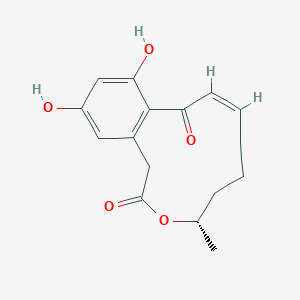

Cis-Dehydrocurvularin

Description

Properties

CAS No. |

1095588-70-7; 21178-57-4 |

|---|---|

Molecular Formula |

C16H18O5 |

Molecular Weight |

290.315 |

IUPAC Name |

(5S,9Z)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |

InChI |

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4-/t10-/m0/s1 |

InChI Key |

AVIRMQMUBGNCKS-OAQKJQOQSA-N |

SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

solubility |

not available |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Cis-Dehydrocurvularin exhibits several notable biological activities:

- Antitumor Activity : Studies have demonstrated that this compound possesses significant antitumor properties. In vitro assays have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cells. The compound induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

- Antimicrobial Properties : The compound has shown efficacy against multi-drug resistant bacterial strains. In laboratory settings, it effectively inhibited the growth of various pathogens, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in animal models of induced arthritis. Significant reductions in paw swelling were observed post-treatment, indicating its potential for managing inflammatory diseases.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Cancer Treatment :

-

Infection Control :

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, supporting its use in infection management.

-

Inflammation Reduction :

- Objective : Investigate anti-inflammatory properties in arthritis models.

- Results : Significant reduction in paw swelling was recorded after treatment with this compound.

Table 1: Biological Activities of this compound

| Activity Type | Cell Line/Model | Results |

|---|---|---|

| Antitumor | MCF-7 | Induced significant apoptosis |

| A549 | Tumor growth inhibition observed | |

| Antimicrobial | Multi-drug resistant strains | Growth inhibition noted |

| Anti-inflammatory | Arthritis model | Reduced paw swelling significantly |

Table 2: Summary of Case Studies

| Case Study | Objective | Key Findings |

|---|---|---|

| Cancer Treatment | Evaluate anticancer effects | Significant apoptosis in MCF-7 |

| Infection Control | Assess antimicrobial efficacy | Effective against resistant strains |

| Inflammation Reduction | Investigate anti-inflammatory properties | Reduced inflammation markers |

Comparison with Similar Compounds

Key Differences and Implications

Stereochemical Variation: this compound and dehydrocurvularin are stereoisomers, differing in the configuration of double bonds (cis vs. trans). The low yield of this compound (0.12% vs. 16% for dehydrocurvularin) suggests enzymatic preferences for trans-configured products during polyketide cyclization .

Functional Group Modifications: 12-Oxocurvularin introduces a ketone at C12, increasing polarity (molecular weight: 306.31 vs. 290.31) and possibly altering bioactivity . 11β-Hydroxycurvularin features a hydroxyl group at C11, enhancing hydrogen-bonding capacity and solubility compared to non-hydroxylated analogues .

Double Bond Positioning :

- α,β- and 8,9-dehydrocurvularin isomers differ in double bond placement, which may influence macrocycle rigidity and interaction with biological targets .

Biosynthetic Efficiency :

- This compound’s low yield contrasts sharply with dehydrocurvularin’s high production (16%), highlighting bottlenecks in cis-isomer formation or stability during biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.